molecular formula C5H10FNO2 B1329782 5-Fluoronorvaline CAS No. 367-38-4

5-Fluoronorvaline

Cat. No.: B1329782
CAS No.: 367-38-4
M. Wt: 135.14 g/mol
InChI Key: LNDUKXGUOHGKNL-UHFFFAOYSA-N
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Description

5-Fluoronorvaline is a fluorinated derivative of norvaline, an amino acid that is naturally occurring in proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoronorvaline typically involves the fluorination of norvaline. One common method is the electrophilic fluorination, where an electrophilic fluorinating reagent is used to introduce the fluorine atom into the norvaline molecule . The reaction conditions often include a solvent such as acetonitrile and a temperature range of -20°C to 0°C to ensure the stability of the fluorinating reagent and the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoronorvaline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-Fluoronorvaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on enzyme activity and protein function.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its bioactivity against certain biological targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoronorvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Norvaline: The parent compound, lacking the fluorine atom.

    5-Fluoro-D-norvaline: A stereoisomer of 5-Fluoronorvaline.

    5-Fluoro-L-norvaline: Another stereoisomer of this compound.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterpart, norvaline. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-5-fluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDUKXGUOHGKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957934
Record name 5-Fluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-38-4
Record name Norvaline, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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